![molecular formula C13H19BrN4O3S B2463441 5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-44-5](/img/structure/B2463441.png)
5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthetic Chemistry Applications
Bromination of Pyrimidines : Bromination in aqueous conditions using potassium bromide and potassium monoperoxysulfate demonstrates a method for selectively producing 5-bromopyrimidine products. This technique underlines the utility of brominated pyrimidines in synthetic chemistry for further derivatization and study of nucleotide behavior in aqueous conditions (Ross & Burrows, 1997).
Derivative Synthesis : The transformation of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives highlights the synthetic flexibility of bromopyrimidines. This pathway allows the creation of compounds with potential applications in materials science and pharmacology (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Pharmacological and Biological Research
Antiviral Activity : The study on C-5 substituted tubercidin analogues, including 5-bromo derivatives, shows substantial activity against RNA viruses. This research suggests the potential of bromopyrimidine derivatives in developing new antiviral agents, highlighting the importance of structural modification at specific positions on the pyrimidine ring for biological activity (Bergstrom et al., 1984).
Corrosion Inhibition : The examination of piperidine derivatives on iron corrosion inhibition, including those with bromopyrimidine structures, indicates the relevance of these compounds in materials science. Their interaction with metal surfaces and consequent inhibition efficiency offer insights into protective coating developments and anti-corrosive treatments (Kaya et al., 2016).
Mechanism of Action
Mode of Action
The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleic acid synthesis or other pyrimidine-dependent processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
properties
IUPAC Name |
5-bromo-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLYVDCPJTPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine |
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